3-Bromo-2-(pyridin-4-yl)-1H-indole 3-Bromo-2-(pyridin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 343350-55-0
VCID: VC6035399
InChI: InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H
SMILES: C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br
Molecular Formula: C13H9BrN2
Molecular Weight: 273.133

3-Bromo-2-(pyridin-4-yl)-1H-indole

CAS No.: 343350-55-0

Cat. No.: VC6035399

Molecular Formula: C13H9BrN2

Molecular Weight: 273.133

* For research use only. Not for human or veterinary use.

3-Bromo-2-(pyridin-4-yl)-1H-indole - 343350-55-0

Specification

CAS No. 343350-55-0
Molecular Formula C13H9BrN2
Molecular Weight 273.133
IUPAC Name 3-bromo-2-pyridin-4-yl-1H-indole
Standard InChI InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H
Standard InChI Key XKORZMJGALMJEI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 3-Bromo-2-(pyridin-4-yl)-1H-indole is C₁₃H₉BrN₂, with a molar mass of 273.133 g/mol. Its IUPAC name, 3-bromo-2-pyridin-4-yl-1H-indole, reflects the substitution pattern: a bromine atom at the third carbon of the indole core and a pyridine ring attached to the second carbon. The indole scaffold consists of a bicyclic structure—a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyridine moiety introduces a basic nitrogen atom, influencing the compound’s electronic properties and solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number343350-55-0
Molecular FormulaC₁₃H₉BrN₂
Molecular Weight273.133 g/mol
SMILES NotationC1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br
InChI KeyXKORZMJGALMJEI-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

Synthesis and Derivatization Strategies

General Synthetic Pathways

The synthesis of 3-Bromo-2-(pyridin-4-yl)-1H-indole likely involves multi-step organic reactions common to indole derivatives. A plausible route includes:

  • Indole Core Formation: Using the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole skeleton .

  • Bromination: Electrophilic aromatic substitution at position 3 of the indole ring, favored due to the electron-rich nature of the pyrrole moiety .

  • Pyridine Incorporation: Suzuki-Miyaura cross-coupling between a boronic acid-functionalized pyridine and a brominated indole precursor, catalyzed by palladium complexes.

Table 2: Hypothetical Reaction Conditions

StepReagents/Conditions
Indole FormationPhenylhydrazine, ketone, H₂SO₄, Δ
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C to RT
Cross-CouplingPyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O

Challenges in Optimization

Bromination at position 3 competes with substitution at other reactive sites (e.g., position 2), necessitating careful control of reaction stoichiometry and temperature . Additionally, the pyridine ring’s coordination to metal catalysts during cross-coupling may require ligands to prevent catalyst poisoning.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

The pyridine moiety enhances membrane permeability, enabling interactions with bacterial topoisomerases or fungal cytochrome P450 enzymes. Bromine’s electronegativity may further stabilize ligand-enzyme interactions through halogen bonding .

Research Gaps and Future Directions

Despite its structural promise, 3-Bromo-2-(pyridin-4-yl)-1H-indole remains understudied. Critical areas for investigation include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies to evaluate bioavailability.

  • Toxicological Screening: Acute and chronic toxicity assessments in preclinical models.

  • Synthetic Scalability: Development of cost-effective, high-yield synthesis routes for industrial applications.

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